molecular formula C13H15ClN2O2 B7568693 2-(3-Chloro-4-cyanoanilino)hexanoic acid

2-(3-Chloro-4-cyanoanilino)hexanoic acid

Cat. No.: B7568693
M. Wt: 266.72 g/mol
InChI Key: OSHFBFQOBGPEMX-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-cyanoanilino)hexanoic acid is a synthetic organic compound featuring a hexanoic acid backbone substituted with a 3-chloro-4-cyanoanilino group at the second carbon position. This structure combines a linear aliphatic carboxylic acid with an aromatic amine containing electron-withdrawing substituents (chloro and cyano groups).

Properties

IUPAC Name

2-(3-chloro-4-cyanoanilino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-2-3-4-12(13(17)18)16-10-6-5-9(8-15)11(14)7-10/h5-7,12,16H,2-4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHFBFQOBGPEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC1=CC(=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(3-Chloro-4-cyanoanilino)hexanoic acid with structurally related compounds, emphasizing key differences in functional groups and properties:

Compound Name Molecular Formula Key Functional Groups Physicochemical Properties Observed Bioactivity/Applications References
This compound C₁₃H₁₄ClN₂O₂ Hexanoic acid, 3-Cl-4-CN-anilino Likely moderate solubility in polar solvents due to carboxylic acid; higher lipophilicity than benzoic acid analogs Hypothesized roles in plant stress response or enzyme inhibition (inferred from hexanoic acid and anilino analogs)
3-Cyano-4-chloroaniline HCl C₇H₆Cl₂N₂ Aromatic amine, Cl, CN High crystallinity; water-soluble (as HCl salt) Intermediate in agrochemical synthesis
4-(3-Chloroanilino)benzoic acid C₁₃H₁₀ClNO₂ Benzoic acid, 3-Cl-anilino Lower solubility in water compared to hexanoic acid derivatives; forms acid–acid dimers in crystalline state Structural studies for crystal packing analysis
Hexanoic acid 2-(diethylamino)ethyl ester C₁₂H₂₅NO₂ Hexanoic acid ester, diethylamine Enhanced lipid solubility; volatile Improves cold resistance in tomato seedlings

Key Differences and Implications

Hexanoic Acid vs. Benzoic Acid Backbone: The hexanoic acid chain in the target compound provides greater conformational flexibility compared to the rigid benzoic acid backbone in 4-(3-Chloroanilino)benzoic acid. This flexibility may enhance binding to hydrophobic pockets in proteins or membranes . The carboxylic acid group in hexanoic acid derivatives (pKa ~4.8) is less acidic than benzoic acid (pKa ~2.8), affecting ionization and solubility in physiological conditions .

This contrasts with 3-Cyano-4-chloroaniline HCl, which lacks the carboxylic acid group but serves as a precursor for bioactive molecules . Chlorine at the 3-position on the anilino ring enhances steric hindrance and may reduce metabolic degradation compared to unsubstituted analogs .

Biological Activity: Hexanoic acid derivatives, such as hexanoic acid 2-(diethylamino)ethyl ester, demonstrate roles in plant stress resistance, suggesting that the target compound could modulate similar pathways (e.g., jasmonic acid signaling) .

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